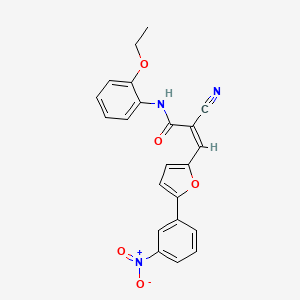![molecular formula C23H16ClNO2 B2830060 3-Benzoyl-1-[(4-chlorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866864-84-8](/img/structure/B2830060.png)
3-Benzoyl-1-[(4-chlorophenyl)methyl]-1,4-dihydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzoyl-1-[(4-chlorophenyl)methyl]-1,4-dihydroquinolin-4-one, also known as BCQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCQ belongs to the class of quinolone derivatives and has been studied extensively for its pharmacological properties.
科学的研究の応用
Structural Analysis and Physical Properties
Crystal Structure and Molecular Configuration : Research on related compounds, such as 2‐(4‐Chlorophenyl)‐3‐{[(1E)‐(4‐chlorophenyl)methylene]amino}‐2,3‐dihydroquinazolin‐4(1H)‐one, has detailed the crystal packing and molecular structure, providing insights into the angles and torsion within the molecule, which are crucial for understanding the compound's reactivity and interaction with biological targets. The study emphasized the importance of N—H⋯O hydrogen bonding in stabilizing the molecular configuration (Butcher et al., 2007).
Photophysical Properties
Emission and Aggregation Enhanced Emission : Investigations into 1,8-naphthalimide based compounds have revealed their ability to form nanoaggregates in aqueous-DMF solution, exhibiting aggregation-enhanced emission. This property is significant for applications in sensing, imaging, and light-emitting devices. The study provides a comprehensive analysis of their photophysical properties in both solution and solid-state, alongside computational insights (Srivastava et al., 2016).
Biochemical Applications
Anti-Inflammatory Properties : The anti-inflammatory effects of similar compounds have been studied, demonstrating significant inhibition of oedema formation in animal models. These findings highlight the potential therapeutic applications of these compounds in treating inflammation-related conditions (Torres et al., 1999).
Antimicrobial Activity : Research on derivatives such as 2-chloro-6-methylquinoline hydrazones has showcased their antimicrobial efficacy against various bacterial and fungal strains. This suggests the potential of these compounds in developing new antimicrobial agents (Bawa et al., 2009).
作用機序
Target of Action
Similar compounds have been shown to target key functional proteins in bacterial cell division , and have been used in the treatment of diseases such as leishmaniasis and malaria .
Mode of Action
This could result in the disruption of essential biological processes, leading to the death of the pathogen .
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound may interfere with the normal functioning of essential biological processes, such as cell division .
Pharmacokinetics
Similar compounds have been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Similar compounds have shown potent activity against certain strains of bacteria and parasites, suggesting that this compound may also have significant antimicrobial or antiparasitic effects .
特性
IUPAC Name |
3-benzoyl-1-[(4-chlorophenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO2/c24-18-12-10-16(11-13-18)14-25-15-20(22(26)17-6-2-1-3-7-17)23(27)19-8-4-5-9-21(19)25/h1-13,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAZRGVFWFFECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(1,3-benzothiazol-2-ylsulfanyl)-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione](/img/structure/B2829978.png)
![(2,5-dimethylfuran-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2829979.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B2829980.png)


![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2829986.png)


![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2829991.png)
![N-(1-cyanocyclopentyl)-4-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B2829995.png)
![2-(2-(tert-butylamino)-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2829997.png)

![4-isopropoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2829999.png)
![2-(4-fluorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2830000.png)